Antimycin A2c
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Overview
Description
Antimycin A2c: is a novel antimycin alkaloid derived from the culture of a marine-derived Streptomyces species. It has garnered significant attention due to its potent cytotoxicity against various cancer cell lines, particularly the human papillomavirus-transformed cervical cancer HeLa cell line . The compound disrupts mitochondrial function and depletes human papillomavirus oncoproteins E6 and E7, making it a promising candidate for cancer research and therapeutic development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antimycin A2c is typically isolated from the culture of marine-derived Streptomyces species. The isolation process involves culturing the Streptomyces species, followed by extraction and purification using chromatographic techniques . The chemical structure of this compound is elucidated through extensive spectroscopic analysis .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the marine-derived Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Antimycin A2c undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Antimycin A2c has a wide range of scientific research applications:
Mechanism of Action
Antimycin A2c exerts its effects by targeting the mitochondria. It disrupts mitochondrial function, leading to the generation of reactive oxygen species and the activation of the ubiquitin-dependent proteasome system . This results in the degradation of human papillomavirus oncoproteins E6 and E7, ultimately triggering apoptosis in cancer cells . The compound’s ability to induce apoptosis through mitochondrial disruption and oncoprotein degradation makes it a potent anticancer agent .
Comparison with Similar Compounds
- Antimycin A1
- Antimycin A3
- Antimycin B1
- Antimycin B2
Comparison: Antimycin A2c is unique among its analogues due to its specific ability to target and degrade human papillomavirus oncoproteins E6 and E7 . While other antimycin compounds also exhibit cytotoxicity and mitochondrial inhibition, this compound’s mechanism of action involving the ubiquitin-dependent proteasome system sets it apart . This unique mechanism makes it particularly effective against human papillomavirus-transformed cancer cells .
Properties
Molecular Formula |
C28H40N2O9 |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
[(2R,3S,6S,7R,8R)-3-[(3-acetamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate |
InChI |
InChI=1S/C28H40N2O9/c1-7-8-9-10-12-20-24(39-26(34)15(2)3)17(5)38-28(36)22(16(4)37-27(20)35)30-25(33)19-13-11-14-21(23(19)32)29-18(6)31/h11,13-17,20,22,24,32H,7-10,12H2,1-6H3,(H,29,31)(H,30,33)/t16-,17+,20-,22+,24+/m1/s1 |
InChI Key |
WWGKAXWEOLWXEB-NIBHENIISA-N |
Isomeric SMILES |
CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)O)C)OC(=O)C(C)C |
Canonical SMILES |
CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)O)C)OC(=O)C(C)C |
Origin of Product |
United States |
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